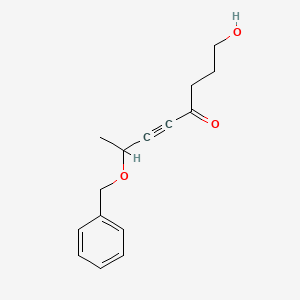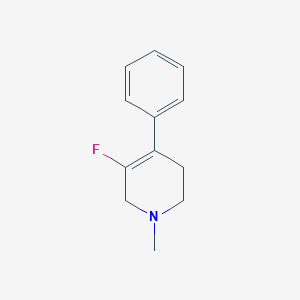
(2S,6S)-2,6-Dimethyldodecan-1-OL
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S,6S)-2,6-Dimethyldodecan-1-OL is a chiral alcohol with the molecular formula C14H30O. This compound is characterized by its two methyl groups attached to the second and sixth carbon atoms of a dodecane chain, with a hydroxyl group at the first carbon. The stereochemistry of the compound is specified by the (2S,6S) configuration, indicating the spatial arrangement of the substituents around the chiral centers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,6S)-2,6-Dimethyldodecan-1-OL can be achieved through various synthetic routes. One common method involves the asymmetric hydrogenation of dehydroamino acids using chiral catalysts. For instance, the asymmetric hydrogenation of dehydroamino acid derivatives using [Rh(I)(COD)-(S,S)- or -(R,R)-Et-DuPHOS)] + OTf- as a catalyst can produce optically active, protected amino acid derivatives with high enantiomeric excess .
Industrial Production Methods
Industrial production of this compound typically involves large-scale asymmetric hydrogenation processes. These processes utilize chiral catalysts and optimized reaction conditions to ensure high yield and enantiomeric purity. The choice of catalyst, reaction temperature, and pressure are critical factors in achieving efficient production.
Chemical Reactions Analysis
Types of Reactions
(2S,6S)-2,6-Dimethyldodecan-1-OL undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used to replace the hydroxyl group with a halogen.
Major Products
Oxidation: Produces ketones or aldehydes.
Reduction: Produces the corresponding alkane.
Substitution: Produces halogenated compounds.
Scientific Research Applications
(2S,6S)-2,6-Dimethyldodecan-1-OL has a wide range of applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex molecules.
Biology: Investigated for its potential biological activities and interactions with enzymes.
Medicine: Explored for its potential therapeutic effects and as a precursor in drug synthesis.
Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.
Mechanism of Action
The mechanism of action of (2S,6S)-2,6-Dimethyldodecan-1-OL involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with various biological molecules, influencing their structure and function. The compound’s chiral centers play a crucial role in its interactions with enzymes and receptors, affecting its biological activity.
Comparison with Similar Compounds
Similar Compounds
(2R,6R)-2,6-Dimethyldodecan-1-OL: The enantiomer of (2S,6S)-2,6-Dimethyldodecan-1-OL with different spatial arrangement.
(2S,6S)-2,6-Diaminopimelic Acid: A structurally similar compound with amino groups instead of hydroxyl groups.
Uniqueness
This compound is unique due to its specific stereochemistry, which imparts distinct physical and chemical properties. Its chiral centers make it valuable in asymmetric synthesis and as a chiral auxiliary in various chemical reactions.
Properties
CAS No. |
647035-20-9 |
|---|---|
Molecular Formula |
C14H30O |
Molecular Weight |
214.39 g/mol |
IUPAC Name |
(2S,6S)-2,6-dimethyldodecan-1-ol |
InChI |
InChI=1S/C14H30O/c1-4-5-6-7-9-13(2)10-8-11-14(3)12-15/h13-15H,4-12H2,1-3H3/t13-,14-/m0/s1 |
InChI Key |
VSUINCXVORTITQ-KBPBESRZSA-N |
Isomeric SMILES |
CCCCCC[C@H](C)CCC[C@H](C)CO |
Canonical SMILES |
CCCCCCC(C)CCCC(C)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[2-(4-Fluorophenyl)-1-(3-methylphenyl)ethenyl]pyrrolidine](/img/structure/B12596414.png)


![2-[(2-Ethylhexyl)sulfanyl]-5-methoxybenzene-1,4-dicarbaldehyde](/img/structure/B12596433.png)

![4-(7-Methylbicyclo[2.2.1]heptane-7-carbonyl)benzoic acid](/img/structure/B12596438.png)
![4'-[4-(Trifluoromethyl)phenoxy][1,1'-biphenyl]-2,5-diol](/img/structure/B12596449.png)

![Acetamide,2-[[4-(4-chlorophenyl)-thiazol-2-YL]thio]-N-(5-methyl-thiazol-2-YL)-](/img/structure/B12596468.png)

![2-{2-[3,5-Bis(trifluoromethyl)phenyl]ethenyl}-4-chlorophenol](/img/structure/B12596477.png)


![Urea, N,N'-bis[(3-bromophenyl)-1-piperidinylmethyl]-](/img/structure/B12596497.png)
